molecular formula C13H19NO5S B8291889 3-[(tert-Butoxycarbonyl)amino]benzyl Methanesulfonate

3-[(tert-Butoxycarbonyl)amino]benzyl Methanesulfonate

Cat. No. B8291889
M. Wt: 301.36 g/mol
InChI Key: GVCOMUDNZRSVII-UHFFFAOYSA-N
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Patent
US07635697B2

Procedure details

The title compound from Step A above (14.54 g, 44.8 mmoles) was dissolved in anhydrous DMF (100 mL) and sodium imidazole (6.52 g, 72.4 mmoles) was added. The mixture was heated under argon at 70° C. for 2 h. The solution was evaporated to dryness and chromatographed on silica gel using 2% (10% conc. NH4OH in methanol)-dichloromethane as the eluant to give the title compound (8.92 g, 68%):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
S(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:8]=1)(C)(=O)=O.[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.[Na]>CN(C=O)C>[N:21]1([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:8]=2)[CH:25]=[CH:24][N:23]=[CH:22]1 |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)OCC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.52 g
Type
reactant
Smiles
N1C=NC=C1.[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 2% (10% conc. NH4OH in methanol)-dichloromethane as the eluant

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.92 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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